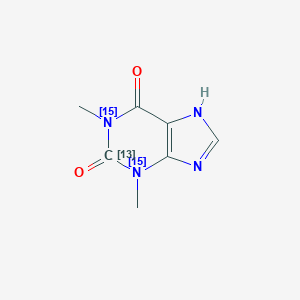
Theophylline-1,3-15N2-2-13C
Vue d'ensemble
Description
Theophylline-1,3-15N2-2-13C is a labeled xanthine derivative with cardiac stimulant and smooth muscle relaxant activities . It is also known by other names such as 1,3-Dimethylxanthine, 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, and 2,6-Dihydroxy-1,3-dimethylpurine .
Molecular Structure Analysis
The molecular formula of Theophylline-1,3-15N2-2-13C is C6CH8N2N2O2 . The molecular weight is 183.14 .Physical And Chemical Properties Analysis
Theophylline-1,3-15N2-2-13C has a molecular weight of 183.14 .Applications De Recherche Scientifique
Solubility Enhancement in Pharmaceutical Formulations
Theophylline is commonly used in pharmaceuticals, and its solubility is a critical factor for drug formulation. Research has shown that the solubility of theophylline can be significantly enhanced using various solvents, including neat, binary mixtures, and ternary natural deep eutectic solvents (NADES) prepared with choline chloride, polyols, and water . This has implications for improving the bioavailability of drugs containing theophylline.
Microbial Degradation and Conversion
Theophylline can be degraded by certain strains of Aspergillus fungi, which convert it into other methylxanthines like 3-methylxanthine and xanthine . This microbial conversion has potential applications in the production of these compounds, which are valuable in various industries, including pharmaceuticals and food.
Quorum Sensing and Biofilm Inhibition
Studies have demonstrated that theophylline can inhibit quorum sensing (QS) activity and biofilm formation in certain bacterial species . This application is particularly relevant in medical research, as biofilms are associated with increased resistance to antibiotics and are a major concern in healthcare settings.
Safety And Hazards
Propriétés
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline-1,3-15N2-2-13C | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)






